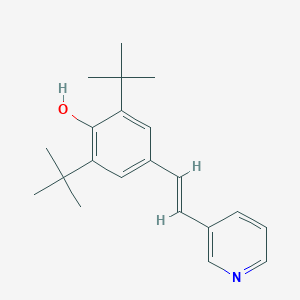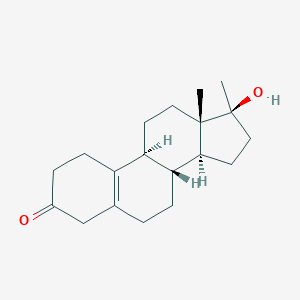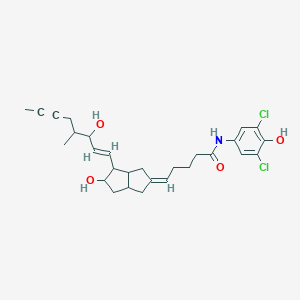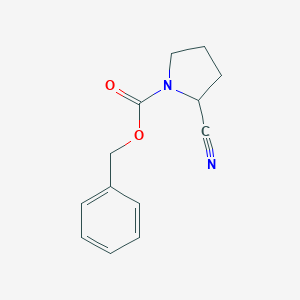
Benzyl 2-cyanopyrrolidine-1-carboxylate
Descripción general
Descripción
Benzyl 2-cyanopyrrolidine-1-carboxylate is a compound of interest due to its utility in various synthetic pathways, including the trapping of metabolically generated electrophilic species with cyanide ion. The metabolism of related structures has been studied, highlighting the formation of benzyl cyanopyrrolidines through nucleophilic attack on iminium species, suggesting its importance in biochemical transformations (Ho & Castagnoli, 1980).
Synthesis Analysis
The synthesis of Benzyl 2-cyanopyrrolidine-1-carboxylate and related compounds involves several innovative methods. A notable approach involves the Curtius rearrangement of 1-Benzyl-3-cyanopyrrole-2-carbonyl azide, leading to carbamates, which upon further processing yield the desired cyanopyrroles. This demonstrates the compound's accessibility through rearrangement reactions (Chien et al., 2004).
Molecular Structure Analysis
Molecular structure analyses have focused on derivatives and related compounds, indicating the flexibility and reactivity of the pyrrolidine ring. For instance, the transformation of pyrrolidine carboxylates into benzazepines under specific conditions showcases the structural manipulation possibilities and the complex three-dimensional architecture achievable with such frameworks (Ivantcova et al., 2023).
Chemical Reactions and Properties
The chemical behavior of benzyl cyanopyrrolidines includes their ability to undergo various reactions, such as microbial decyanation, illustrating their potential in synthetic biology and green chemistry applications. This capacity for regioselective hydrolysis to yield valuable derivatives underscores the chemical versatility of these compounds (Pinheiro et al., 2011).
Aplicaciones Científicas De Investigación
-
Synthesis of Carboxylic Acid Esters
- Field : Organic Chemistry .
- Application : Benzyl 2-cyanopyrrolidine-1-carboxylate is used in the synthesis of carboxylic acid esters . Carboxylic acid esters are important because they often contain ester units as functional groups in organic material compounds, drug molecules, and natural products .
- Method : The carboxylic acids are usually utilized as the key starting material. The reactions are conducted by using various chemical reagents and catalysts as well as by using interesting reaction media and methods .
- Results : The synthesis of carboxylic acid esters is still one of the central research topics in organic chemistry .
-
Histone Deacetylase Inhibitors
- Field : Neuroscience and Medical Research .
- Application : Benzyl (2S)-2-[®-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate, a derivative of Benzyl 2-cyanopyrrolidine-1-carboxylate, is used as a novel Histone Deacetylase Inhibitor .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl 2-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGQGIWVNDVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564326 | |
| Record name | Benzyl 2-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-cyanopyrrolidine-1-carboxylate | |
CAS RN |
119020-06-3 | |
| Record name | Benzyl 2-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

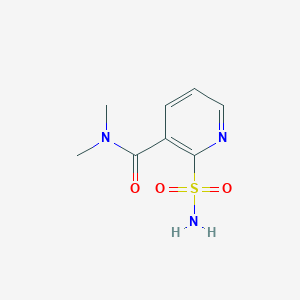

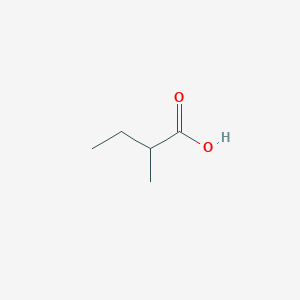
![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)
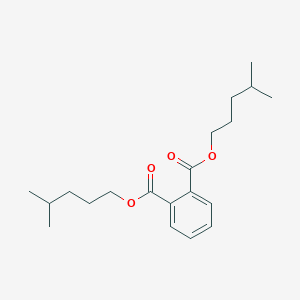

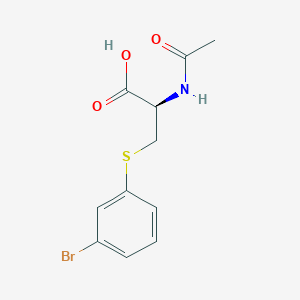
![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)

